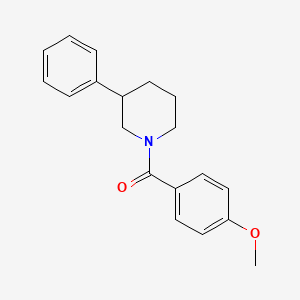![molecular formula C11H11Cl2N3S B5540028 5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5540028.png)
5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Oxidative Stress and Antioxidative Activity
Studies have explored derivatives of 1,2,4-triazoles for their protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting their potential application in combating oxidative stress-related conditions (G. Aktay, B. Tozkoparan, M. Ertan, 2005). Additionally, certain S-substituted derivatives of triazoles have shown excellent antioxidative activity, indicating their utility in developing antioxidant therapies (I. Tumosienė, I. Jonuškienė, K. Kantminienė, Z. Beresnevičius, 2014).
Antimicrobial and Anti-inflammatory Properties
The antimicrobial activities of new 1,2,4-triazole derivatives have been extensively studied, revealing that some compounds exhibit significant activity against various microorganisms, highlighting their potential in addressing antibiotic resistance (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010). Similarly, novel 1,2,4-triazoles and related derivatives have been synthesized and tested for their anti-inflammatory activities, offering insights into their therapeutic potential for inflammatory conditions (M. Al-Omar, E. S. Al-Abdullah, I. A. Shehata, E. E. Habib, T. Ibrahim, A. El-Emam, 2010).
Anticonvulsant Activity and GABAergic System Effect
Research on 4-alkyl-1,2,4-triazole-3-thiones indicates their potential anticonvulsant properties and interactions with the GABAergic system, suggesting a pathway for developing new anticonvulsant drugs (T. Plech, B. Kaproń, J. Luszczki, Agata Paneth, A. Siwek, M. Kołaczkowski, M. Żołnierek, G. Nowak, 2014).
Molecular Docking and EGFR Inhibition for Anti-cancer Properties
Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors highlight the significant potential of these compounds in cancer therapy, demonstrating strong binding affinities and suggesting their role as potent anti-cancer agents (A. Karayel, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on “5-[(2,4-dichlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3S/c1-2-10-14-11(16-15-10)17-6-7-3-4-8(12)5-9(7)13/h3-5H,2,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOCPXHMVAFNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)
![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)


![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)
![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)
![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5540020.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)
![N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)
![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)